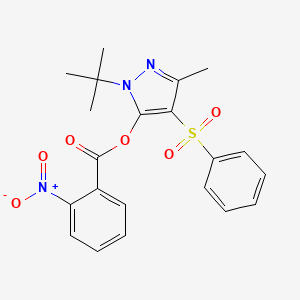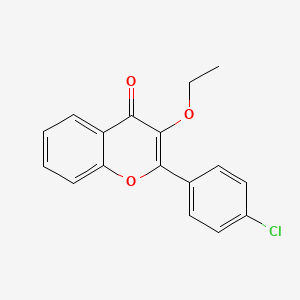methanone](/img/structure/B4755389.png)
[4-(1-azepanyl)-2-chloro-5-fluorophenyl](phenyl)methanone
Overview
Description
[4-(1-azepanyl)-2-chloro-5-fluorophenyl](phenyl)methanone, also known as AFCPM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. This compound belongs to the class of aryl ketones and has been studied extensively for its ability to target specific receptors in the body.
Mechanism of Action
The mechanism of action of [4-(1-azepanyl)-2-chloro-5-fluorophenyl](phenyl)methanone is not fully understood, but it is believed to involve the inhibition of specific receptors in the body. [4-(1-azepanyl)-2-chloro-5-fluorophenyl](phenyl)methanone has been shown to bind to the cannabinoid receptor CB1, which is involved in the regulation of pain, inflammation, and appetite. [4-(1-azepanyl)-2-chloro-5-fluorophenyl](phenyl)methanone may also interact with other receptors in the body, such as the TRPV1 receptor, which is involved in pain perception.
Biochemical and Physiological Effects:
[4-(1-azepanyl)-2-chloro-5-fluorophenyl](phenyl)methanone has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. [4-(1-azepanyl)-2-chloro-5-fluorophenyl](phenyl)methanone has also been shown to reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines and reducing the activity of inflammatory cells. [4-(1-azepanyl)-2-chloro-5-fluorophenyl](phenyl)methanone has been found to have a low toxicity profile, making it a promising candidate for further research.
Advantages and Limitations for Lab Experiments
[4-(1-azepanyl)-2-chloro-5-fluorophenyl](phenyl)methanone has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has been found to have a low toxicity profile, making it safe for use in animal models. However, there are also limitations to using [4-(1-azepanyl)-2-chloro-5-fluorophenyl](phenyl)methanone in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions used.
Future Directions
There are several future directions for research on [4-(1-azepanyl)-2-chloro-5-fluorophenyl](phenyl)methanone. One area of research is the development of [4-(1-azepanyl)-2-chloro-5-fluorophenyl](phenyl)methanone analogs with improved potency and selectivity for specific receptors. Another area of research is the investigation of [4-(1-azepanyl)-2-chloro-5-fluorophenyl](phenyl)methanone's potential as a treatment for other diseases, such as neurological disorders and infectious diseases. Further research is needed to fully understand the mechanism of action of [4-(1-azepanyl)-2-chloro-5-fluorophenyl](phenyl)methanone and its potential therapeutic applications.
Scientific Research Applications
[4-(1-azepanyl)-2-chloro-5-fluorophenyl](phenyl)methanone has been studied for its potential therapeutic properties in the treatment of various diseases. It has been shown to have anticancer, anti-inflammatory, and analgesic effects. [4-(1-azepanyl)-2-chloro-5-fluorophenyl](phenyl)methanone has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment. It has also been shown to reduce inflammation and pain in animal models, indicating its potential as a treatment for inflammatory conditions such as arthritis.
properties
IUPAC Name |
[4-(azepan-1-yl)-2-chloro-5-fluorophenyl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClFNO/c20-16-13-18(22-10-6-1-2-7-11-22)17(21)12-15(16)19(23)14-8-4-3-5-9-14/h3-5,8-9,12-13H,1-2,6-7,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWVWAJAVNFKFIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C(C=C(C(=C2)Cl)C(=O)C3=CC=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Azepan-1-yl)-2-chloro-5-fluorophenyl]-phenylmethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-(2,4-dichlorophenyl)-N-[({4-[5-(hydroxymethyl)-2-furyl]phenyl}amino)carbonothioyl]-2-furamide](/img/structure/B4755326.png)

![2-[(3-chlorophenyl)(methylsulfonyl)amino]-N-methylbutanamide](/img/structure/B4755333.png)
![3-[3-ethoxy-4-(hexyloxy)phenyl]-2-(phenylsulfonyl)acrylonitrile](/img/structure/B4755349.png)

![N-[2-(dimethylamino)ethyl]-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B4755355.png)

![2-ethoxy-3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]-6-phenylpyridine](/img/structure/B4755360.png)
![N-(2-benzylphenyl)-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4755369.png)
![2-{[1-(2-furylmethyl)-5-oxo-3-pyrrolidinyl]carbonyl}-N-phenylhydrazinecarboxamide](/img/structure/B4755372.png)
![N'-[1-(4-morpholinylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B4755375.png)
![N-[1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]-2-furamide](/img/structure/B4755376.png)
![dimethyl 5-{[({3-[(benzylamino)carbonyl]phenyl}amino)carbonothioyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4755403.png)